Substantivity: Ring Size vs. Cyclopentadecanone
Civetone's 17-membered unsaturated macrocyclic ring confers distinct volatility and substantivity characteristics compared to the 15-membered saturated cyclopentadecanone. A patent comparative analysis demonstrates that cyclohexadecanone (16-membered) exhibits significantly improved substantivity relative to cyclopentadecanone, establishing a ring-size-to-substantivity relationship that extends to civetone's 17-membered structure [1]. This class-level inference positions civetone as having higher substantivity potential than smaller-ring macrocyclic musks, translating to longer fragrance persistence on substrates such as skin, hair, and textiles.
| Evidence Dimension | Substantivity (fragrance persistence on substrate) |
|---|---|
| Target Compound Data | 17-membered unsaturated macrocyclic ketone; predicted higher substantivity based on ring-size trend |
| Comparator Or Baseline | Cyclopentadecanone (15-membered saturated); cyclohexadecanone (16-membered) exhibits significantly improved substantivity over cyclopentadecanone |
| Quantified Difference | Significantly improved (qualitative descriptor from patent literature; exact quantitative difference not reported in available comparative data) |
| Conditions | Patent comparative analysis of macrocyclic ketone fragrance retention on substrates |
Why This Matters
Higher substantivity directly correlates with extended fragrance longevity in finished products, a critical procurement criterion for fine fragrance and personal care formulators where base note persistence determines product performance perception.
- [1] Fragrance composition of a cyclic ketone. U.S. Patent Application Publication No. 2002/0123437 A1. View Source
